Compound Description: (3R)-4-amino-3-(3,4-dimethylphenyl)butanoic acid is an R-enantiomer of a GABA analogue. Computational studies using Rosetta-based molecular docking suggest that it exhibits better binding to the extracellular domain of the human GABAB1 receptor compared to the known inhibitors R-baclofen and R-phenibut.
Relevance: (3R)-4-amino-3-(3,4-dimethylphenyl)butanoic acid is structurally related to 3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid as both are GABA analogues with potential GABAB1 receptor inhibitory activity. Both compounds share a common 4-aminobutanoic acid backbone, differing primarily in the substitution on the 3-position. The target compound has a 4-isopropoxyphenyl group and a (4-fluorophenyl)acetamido group at this position, while the related compound features a 3,4-dimethylphenyl group.
(3R)-4-amino-3-(3-fluorophenyl)butanoic acid
Compound Description: (3R)-4-amino-3-(3-fluorophenyl)butanoic acid is another R-enantiomer of a GABA analogue. Similar to the previously mentioned compound, Rosetta-based molecular docking calculations suggest that it binds more effectively to the extracellular domain of the human GABAB1 receptor than R-baclofen and R-phenibut.
Relevance: (3R)-4-amino-3-(3-fluorophenyl)butanoic acid and 3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid both belong to the class of GABA analogues with potential for GABAB1 receptor inhibition. Both compounds share a core 4-aminobutanoic acid structure. The difference lies in the substituent at the 3-position: the target compound has a 4-isopropoxyphenyl group and a (4-fluorophenyl)acetamido group, whereas the related compound has a 3-fluorophenyl group.
(3R)-3-(4-acetylphenyl)-4-aminobutanoic acid
Compound Description: (3R)-3-(4-acetylphenyl)-4-aminobutanoic acid is an R-enantiomer of a GABA analogue exhibiting potential as a GABAB1 inhibitor. Molecular docking studies indicate a favorable binding affinity to the extracellular domain of the human GABAB1 receptor, suggesting potential as a lead compound.
Relevance: This compound shares a common 4-aminobutanoic acid core structure and potential GABAB1 receptor inhibitory activity with 3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid. Both compounds are classified as GABA analogues. The key structural distinction lies in the substitution at the 3-position: while the target compound has a 4-isopropoxyphenyl group and a (4-fluorophenyl)acetamido group, this related compound possesses a 4-acetylphenyl group.
(3R)-4-amino-3-(4-methoxyphenyl)butanoic acid
Compound Description: (3R)-4-amino-3-(4-methoxyphenyl)butanoic acid is an R-enantiomer of a GABA analogue that computational studies suggest may have potential as a GABAB1 receptor inhibitor. Molecular docking calculations indicate favorable binding to the receptor's extracellular domain.
Relevance: This compound, along with 3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid, falls under the category of GABA analogues and shares a 4-aminobutanoic acid structural foundation. Both are being investigated for their potential to inhibit the GABAB1 receptor. The main structural difference is the substituent at the 3-position. The target compound features a 4-isopropoxyphenyl group and a (4-fluorophenyl)acetamido group at this position, whereas the related compound has a 4-methoxyphenyl group.
(3R)-4-amino-3-phenylbutanoic acid
Compound Description: (3R)-4-amino-3-phenylbutanoic acid, an R-enantiomer of a GABA analogue, is considered a potential lead compound for GABAB1 receptor inhibition. Computational studies show promising results in terms of its binding affinity to the receptor's extracellular domain.
Relevance: This compound, like 3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid, belongs to the GABA analogue family and shares the core 4-aminobutanoic acid structure. Both are under investigation for their potential to inhibit the GABAB1 receptor. The primary structural difference lies in the substituent at the 3-position. The target compound has a 4-isopropoxyphenyl group and a (4-fluorophenyl)acetamido group, while the related compound has a phenyl group at this position.
R-Baclofen
Compound Description: R-Baclofen is a clinically utilized GABAB1 receptor inhibitor. It's a chiral compound, and its R-enantiomer exhibits the pharmacological activity.
Relevance: R-Baclofen serves as a reference compound due to its established GABAB1 receptor inhibitory activity. The related compounds discussed above are being compared to R-baclofen in terms of their binding affinity and potential efficacy as GABAB1 receptor inhibitors. They share structural similarities with the 4-aminobutanoic acid core, a key feature of GABA and its analogues. 3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid also falls within this structural framework, highlighting its potential as a GABAB1 receptor inhibitor.
R-Phenibut
Compound Description: R-Phenibut, similar to R-baclofen, is a known inhibitor of the GABAB1 receptor. It's a chiral compound, and the R-enantiomer is the pharmacologically active form.
Relevance: Like R-baclofen, R-phenibut serves as a reference compound for GABAB1 receptor inhibition. The related compounds discussed above are compared to R-phenibut to assess their potential as GABAB1 inhibitors based on their binding affinity and predicted efficacy. These compounds share structural similarities with the 4-aminobutanoic acid core structure, characteristic of GABA and its analogues, including 3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid. This structural similarity suggests that the target compound might also exhibit GABAB1 inhibitory properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.